3-乙氧基环己酮

描述

Synthesis Analysis

The synthesis of cyclohexanone derivatives, including those similar to 3-ethoxycyclohexanone, involves multistep reactions starting from precursors like MeSi(OMe)3 and PhSi(OMe)3. These compounds undergo various transformations, including cleavage of protecting groups and reductive amination, to yield products with diverse functional groups, offering versatile building blocks for further synthesis (Fischer, Burschka, & Tacke, 2014).

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives is often characterized by techniques such as single-crystal X-ray diffraction, which provides insights into the arrangement of atoms within the molecule and the conformation of the cyclohexanone ring. This analysis reveals the presence of substituents in equatorial or axial positions relative to the ring, influencing the compound's physical and chemical properties (Faizi, Mashrai, & Shahid, 2014).

Chemical Reactions and Properties

Cyclohexanone derivatives participate in various chemical reactions, including photoinduced electrocyclization, which leads to the formation of complex structures with significant π-conjugation, enhancing their potential for applications in materials science. The reactivity of these compounds is further explored through reactions like Michael addition and aldol condensation, leading to the synthesis of novel compounds with unique functionalities (Yamamoto et al., 2013).

Physical Properties Analysis

The physical properties of 3-ethoxycyclohexanone derivatives, such as solubility, viscosity, and thermal stability, are crucial for their application in various domains. These properties are determined using techniques like differential scanning calorimetry, which provides data on thermal transitions and degradation temperatures, informing their suitability for different applications (Balaji & Murugavel, 2011).

Chemical Properties Analysis

The chemical properties of cyclohexanone derivatives, including reactivity patterns and interaction with other molecules, are key to their utility in synthesis and materials science. Studies on compounds like 3-ethoxycyclohexanone focus on their ability to undergo specific reactions, such as enantiospecific adsorption and catalytic transformations, which are pivotal in the design of chiral molecules and catalysts (Huang & Gellman, 2011).

科学研究应用

分析轮廓和生物基质分析:3-乙氧基环己酮已在精神活性芳基环己胺的背景下进行研究,分析技术如气相色谱、质谱和核磁共振光谱被用于对生物基质如血液和尿液进行表征和分析(De Paoli et al., 2013)。

化学反应和合成:研究表明3-乙氧基环丁酮与硅烯醇醚的反应,形成3-乙氧基-5-三甲基硅氧基环己酮衍生物,可用于合成高氧化环己酮衍生物(Matsuo et al., 2009)。

大气降解研究:对3-乙氧基-1-丙醇在大气中降解的动力学和机理研究,涉及与Cl、OH和NO3自由基的反应,利用了FTIR和GC-MS等技术。这项研究有助于理解大气反应性和类似化合物的影响(Aranda et al., 2021)。

结构研究:利用NMR光谱对乙基3-甲基-9-氧基-3-氮杂双环[3.3.1]壬烷-1-羧酸酯等化合物进行了详细的结构研究,该化合物在结构上与3-乙氧基环己酮相关。这些研究有助于理解这些化合物的构象行为(Arias-Pérez等,1995)。

催化研究:研究表明3-乙氧基环己酮在催化中的作用,例如在银高氯酸盐催化的溶剂解离反应中(Masuike et al., 1971)。

对映选择性吸附:涉及类似化合物如(R)-3-甲基环己酮在手性表面上的对映选择性吸附的研究对于理解3-乙氧基环己酮的吸附行为具有重要意义(Huang & Gellman, 2011)。

环加成反应:研究了锡(IV)氯化物催化的3-乙氧基环丁酮和烯丙基硅烷的环加成反应,提供了对反应机制和合成途径的见解(Matsuo et al., 2009)。

药物中间体:已探讨了环己酮二乙基缩醛的制备和在药物中间体中的应用,这与3-乙氧基环己酮相关(Chen Ying-qi, 2006)。

安全和危害

The safety information available indicates that 3-Ethoxycyclohexanone has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

属性

IUPAC Name |

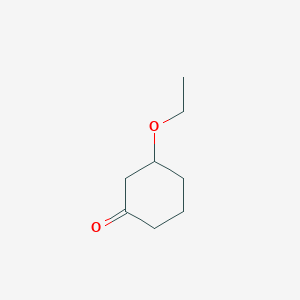

3-ethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-10-8-5-3-4-7(9)6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYLKBLJFGCIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxycyclohexan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。